molecular formula C17H15N7OS B5660798 2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide

2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide

Cat. No. B5660798
M. Wt: 365.4 g/mol
InChI Key: CQADSDCDIWYYJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide" typically involves multi-step chemical reactions, starting with the formation of the core thiadiazole or imidazo[1,3,4]thiadiazole ring, followed by further functionalization. For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)selenopheno[2,3-d]pyrimidines involved reactions with substituted anilines and benzoic acids, established through IR, NMR, and LC-MS spectral data (Kotaiah et al., 2014). Similarly, novel 1,3,4-thiadiazole, imidazo[2,1-b]1,3,4-thiadiazole, and thiadiazole[3,2-al]pyrimidine derivatives were synthesized from benzimidazole, further highlighting the complex nature of these syntheses (Fa et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that contribute to their complex three-dimensional configuration. The arrangement of these rings influences the chemical reactivity and potential interactions with biological targets. For example, the incorporation of the selenopheno[2,3-d]pyrimidine moiety into the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl structure can impact the molecule's electronic properties and steric hindrance, which are critical for its biochemical activities (Kotaiah et al., 2014).

properties

IUPAC Name

2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS/c1-11(14-9-24-17(23-14)26-10-20-24)21-15(25)12-7-18-16(19-8-12)22-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,25)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQADSDCDIWYYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C(=N1)SC=N2)NC(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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